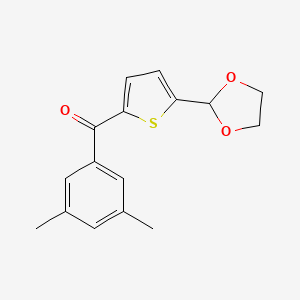

2-(3,5-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene

Description

2-(3,5-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene is an organic compound that features a thiophene ring substituted with a 3,5-dimethylbenzoyl group and a 1,3-dioxolan-2-yl group

Properties

IUPAC Name |

(3,5-dimethylphenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3S/c1-10-7-11(2)9-12(8-10)15(17)13-3-4-14(20-13)16-18-5-6-19-16/h3-4,7-9,16H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXAIVQIIHJSLNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)C2=CC=C(S2)C3OCCO3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641983 | |

| Record name | (3,5-Dimethylphenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898779-31-2 | |

| Record name | (3,5-Dimethylphenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone with sulfur.

Introduction of the 3,5-Dimethylbenzoyl Group: This step can be achieved through Friedel-Crafts acylation, where the thiophene ring is reacted with 3,5-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Attachment of the 1,3-Dioxolan-2-YL Group: The final step involves the reaction of the intermediate compound with ethylene glycol in the presence of an acid catalyst to form the 1,3-dioxolan-2-yl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the 3,5-dimethylbenzoyl moiety can be reduced to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

2-(3,5-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

2-Benzoylthiophene: Lacks the 3,5-dimethyl and 1,3-dioxolan-2-yl groups, making it less sterically hindered.

2-(3,5-Dimethylbenzoyl)thiophene: Similar but lacks the 1,3-dioxolan-2-yl group.

5-(1,3-Dioxolan-2-yl)thiophene: Lacks the 3,5-dimethylbenzoyl group.

Uniqueness

2-(3,5-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene is unique due to the presence of both the 3,5-dimethylbenzoyl and 1,3-dioxolan-2-yl groups, which confer distinct steric and electronic properties. These features can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Biological Activity

The compound 2-(3,5-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene (CAS No. 898779-31-2) is a thiophene derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The molecular formula is with a molecular weight of approximately 288.36 g/mol. This article reviews the biological activity of this compound, focusing on its antiviral and anticancer properties, as well as its mechanism of action.

- Molecular Structure : The compound features a thiophene ring substituted with a dioxolane group and a dimethylbenzoyl moiety.

- Physical Properties : The compound is typically available in a purity of around 97% and is soluble in organic solvents.

Antiviral Activity

Recent studies have highlighted the antiviral potential of thiophene derivatives. In particular, compounds similar to 2-(3,5-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene have shown effectiveness against various viral strains. For instance:

- Mechanism of Action : The compound may inhibit viral replication by targeting specific viral enzymes such as NS3/4A protease and USP7 enzyme, which are crucial for the lifecycle of viruses like Hepatitis C and Herpes Simplex Virus (HSV).

- Case Studies : In vitro studies demonstrated that certain thiophene derivatives exhibited significant antiviral activity, with reductions in viral load exceeding 80% against HSV-1 and substantial activity against Hepatitis C virus (HCVcc) .

| Compound | Viral Strain | % Reduction | IC50 (μM) |

|---|---|---|---|

| Compound A | HSV-1 | 80% | 0.5 |

| Compound B | HCVcc | 70% | 0.7 |

| Compound C | CBV4 | 60% | 0.9 |

Anticancer Activity

The anticancer properties of thiophene derivatives have also been explored extensively:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins.

- Case Studies : Research has indicated that related thiophene compounds exhibit cytotoxic effects on various cancer cell lines, including HepG2 (liver carcinoma), HeLa (cervical cancer), and SW480 (colon adenocarcinoma).

| Cell Line | % Cell Viability at 10 μM | IC50 (μM) |

|---|---|---|

| HepG2 | 25% | 5 |

| HeLa | 30% | 4 |

| SW480 | 20% | 6 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.